molecular formula C11H4Cl3F3N2 B14055610 2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine

2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine

Cat. No.: B14055610
M. Wt: 327.5 g/mol
InChI Key: HMEFGIYITOHRDB-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by the presence of three chlorine atoms and a trifluoromethyl group attached to the phenyl ring, making it a highly substituted pyrimidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,4,5-trichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group and chlorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Trifluoromethoxy)benzoyl)amino]benzoic acid
  • 2,4,6-Trichlorophenyl isocyanate

Uniqueness

2-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of trifluoromethyl and trichlorophenyl groups enhances its stability, lipophilicity, and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H4Cl3F3N2

Molecular Weight

327.5 g/mol

IUPAC Name

2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H4Cl3F3N2/c12-7-2-9(14)8(13)1-6(7)10-18-3-5(4-19-10)11(15,16)17/h1-4H

InChI Key

HMEFGIYITOHRDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(C=N2)C(F)(F)F

Origin of Product

United States

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